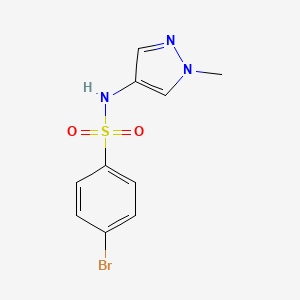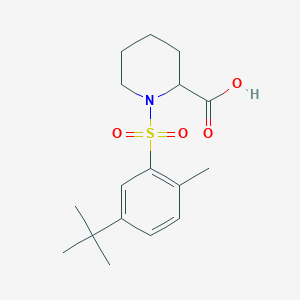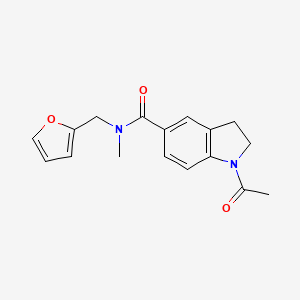
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is found in many natural products.
Aplicaciones Científicas De Investigación
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions and emit fluorescence, making it a useful tool for metal ion detection.
Another area of research is the use of 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide as a potential anticancer agent. Several studies have reported its cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide is not fully understood. However, studies have suggested that it may act by inducing apoptosis in cancer cells and by inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide has been found to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In addition, it has been found to selectively bind to certain metal ions and emit fluorescence, making it a useful tool for metal ion detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide in lab experiments include its reproducible synthesis method, its potential as a fluorescent probe for metal ion detection, and its potential as an anticancer agent. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the further investigation of its potential as a therapeutic agent for cancer treatment. In addition, there is a need for further research to fully understand its mechanism of action and its potential side effects.
Conclusion
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is efficient and reproducible, and it has been found to have potential applications as a fluorescent probe for metal ion detection and as an anticancer agent. However, further research is needed to fully understand its mechanism of action and its potential side effects.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide involves the reaction of 2-aminoacetophenone with furfural in the presence of acetic acid and hydrochloric acid. The resulting product is then reacted with methyl anthranilate and sodium methoxide to yield the final product. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Propiedades
IUPAC Name |
1-acetyl-N-(furan-2-ylmethyl)-N-methyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(20)19-8-7-13-10-14(5-6-16(13)19)17(21)18(2)11-15-4-3-9-22-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZESIRNDNUSNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)N(C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)
![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)

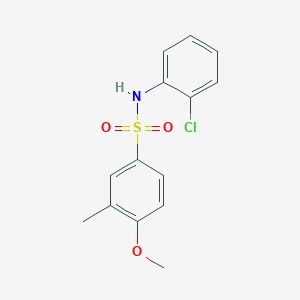

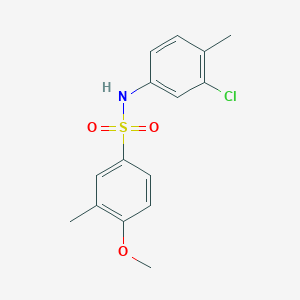
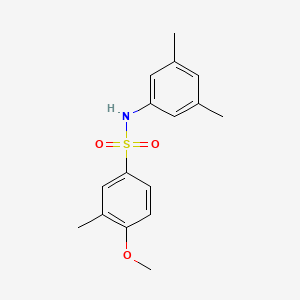
![3-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7499252.png)
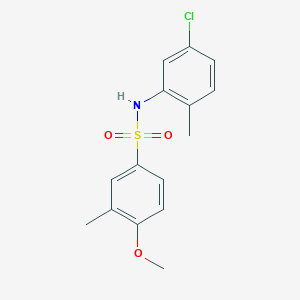
![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)
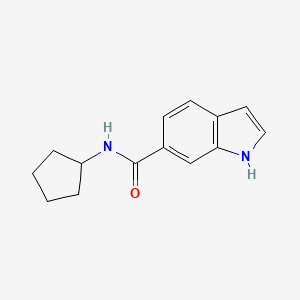
![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)
